molecular formula C18H20N4O2S B2565714 N-(4-acetylphenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide CAS No. 1251625-47-4

N-(4-acetylphenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide

Cat. No. B2565714
CAS RN: 1251625-47-4
M. Wt: 356.44
InChI Key: YIFQEKGQSVEHRA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(4-acetylphenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide-related compounds has been explored in various studies. For instance, a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides were synthesized, with variations at the carbon adjacent to the amide nitrogen and evaluated as opioid kappa agonists. The synthesis involved the use of racemic or chiral amino acids to introduce different alkyl and aryl substituents, leading to the discovery of potent compounds . Similarly, functionalized 3-(substituted amino)thieno[2,3-b]pyridines were prepared from 2-chloro-N-(thieno[2,3-b]pyridine-3-yl)acetamides, some of which showed strong herbicide antidote properties . Another study designed and synthesized N-(thieno[2,3-b]pyridin-3-yl)acetamide compounds with a 1,3,4-thiadiazole substituent, starting from 2-chloronicotinonitrile, which exhibited antifungal and insecticidal activities .

Molecular Structure Analysis

The molecular structure of compounds related to N-(4-acetylphenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide has been characterized using various spectroscopic techniques. Vibrational spectroscopic signatures were obtained using Raman and Fourier transform infrared spectroscopy, supported by ab initio calculations. The study provided insights into the geometric equilibrium, inter and intra-molecular hydrogen bond, and harmonic vibrational wavenumbers of a similar molecule, N–(4–chlorophenyl)–2–[(4,6–diaminopyrimidin–2–yl)sulfanyl]acetamide. The analysis revealed a non-planar structure between the phenyl and pyrimidine rings and the effects of substituting an electronegative chlorine atom .

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives has been explored in the context of their biological activities. While specific reactions of N-(4-acetylphenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide are not detailed in the provided papers, related compounds have been synthesized and evaluated for their biological effects, suggesting that their chemical reactivity is significant for their pharmacological profiles .

Physical and Chemical Properties Analysis

The physical and chemical properties of related acetamide compounds have been inferred from spectroscopic analysis and computational approaches. For example, the study of N–(4–chlorophenyl)–2–[(4,6–diaminopyrimidin–2–yl)sulfanyl]acetamide provided insights into the stability of the molecule through natural bond orbital analysis and vibrational spectral analysis. The pharmacokinetic properties, including absorption, distribution, metabolism, excretion, and toxicity, were investigated, and in-silico docking showed inhibition activity against a virus .

Scientific Research Applications

Synthesis and Biological Evaluation

Anticonvulsant Agents : The synthesis of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as potential anticonvulsants was studied, highlighting the process of creating these derivatives and evaluating their interactions with biological targets using molecular docking. The compounds showed moderate anticonvulsant activity in a model of pentylenetetrazole-induced seizures in rats (Severina et al., 2020).

Histone Deacetylase Inhibitor : N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), a structurally related compound, was designed and synthesized as an orally active histone deacetylase inhibitor, showing promise as an anticancer drug due to its ability to inhibit cancer cell proliferation and induce apoptosis (Zhou et al., 2008).

Antitumor Agents : The creation of dual inhibitors of dihydrofolate reductase and thymidylate synthase was explored for their antitumor properties. These compounds, derived from pyrrolo[2,3-d]pyrimidine, showed potent inhibitory activity against both targets and demonstrated significant potential in tumor growth inhibition studies (Gangjee et al., 2005).

Safety And Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further exploration of its synthesis, properties, and potential applications. This could include studies to optimize its synthesis, investigations of its reactivity and mechanism of action, and evaluations of its potential as a therapeutic agent .

properties

IUPAC Name

N-(4-acetylphenyl)-2-(4-pyrrolidin-1-ylpyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2S/c1-13(23)14-4-6-15(7-5-14)20-17(24)12-25-18-19-9-8-16(21-18)22-10-2-3-11-22/h4-9H,2-3,10-12H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIFQEKGQSVEHRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=CC(=N2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetylphenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide

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